molecular formula C9H11Cl3NO3P B14746029 Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester CAS No. 2213-84-5

Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester

Cat. No.: B14746029
CAS No.: 2213-84-5
M. Wt: 318.5 g/mol
InChI Key: GFUPZVAJBBMJEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce simpler phosphoramides.

Scientific Research Applications

Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Industry: Utilized in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action for phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester involves its interaction with molecular targets and pathways within biological systems The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphoramidic acid, ethyl-, methyl (2,4,5-trichlorophenyl) ester is unique due to its specific ester configuration and the presence of the 2,4,5-trichlorophenyl group. This configuration may impart distinct chemical and biological properties compared to other phosphoramides.

Properties

CAS No.

2213-84-5

Molecular Formula

C9H11Cl3NO3P

Molecular Weight

318.5 g/mol

IUPAC Name

N-[methoxy-(2,4,5-trichlorophenoxy)phosphoryl]ethanamine

InChI

InChI=1S/C9H11Cl3NO3P/c1-3-13-17(14,15-2)16-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

GFUPZVAJBBMJEJ-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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